Nitrofurantoin (sodium)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Nitrofurantoin (sodium) is a broad-spectrum nitrofuran antibiotic primarily used to treat uncomplicated urinary tract infections (UTIs) caused by susceptible gram-negative and gram-positive bacteria, including Escherichia coli and Staphylococcus saprophyticus . It exists in multiple solid forms, such as anhydrous salts, hydrates (e.g., monohydrate, tetrahydrate), and cocrystals, which significantly influence its physicochemical properties, including solubility, thermal stability, and dissolution rates . The sodium salt form enhances aqueous solubility, making it suitable for intravenous administration in specific clinical scenarios . Nitrofurantoin’s mechanism of action involves bacterial nitroreductase-mediated activation, generating reactive intermediates that damage DNA, ribosomal proteins, and other cellular components .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of nitrofurantoin involves the condensation of 5-nitro-2-furaldehyde with hydantoin in the presence of an acid catalyst. The reaction typically proceeds as follows:

Step 1: 5-nitro-2-furaldehyde is reacted with hydantoin in the presence of hydrochloric acid.

Step 2: The resulting intermediate is then subjected to further reaction to form nitrofurantoin.

Industrial Production Methods: Industrial production of nitrofurantoin follows similar synthetic routes but on a larger scale. The process involves:

Raw Material Preparation: Sourcing and preparing 5-nitro-2-furaldehyde and hydantoin.

Reaction: Conducting the condensation reaction in large reactors with controlled temperature and pressure.

Purification: Purifying the product through crystallization and filtration to obtain high-purity nitrofurantoin.

Chemical Reactions Analysis

Types of Reactions: Nitrofurantoin undergoes several types of chemical reactions, including:

Reduction: Nitrofurantoin can be reduced to its corresponding amine derivative.

Oxidation: It can undergo oxidation to form various oxidative products.

Substitution: Nitrofurantoin can participate in substitution reactions, particularly at the nitro group.

Common Reagents and Conditions:

Reduction: Common reagents include hydrogen gas with a palladium catalyst or sodium borohydride.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.

Major Products Formed:

Reduction: Amino derivatives of nitrofurantoin.

Oxidation: Various oxidative by-products.

Substitution: Substituted nitrofurantoin derivatives.

Scientific Research Applications

Medical Uses

1. Treatment of Urinary Tract Infections

Nitrofurantoin is predominantly indicated for the treatment of uncomplicated urinary tract infections. It is recognized as a first-line therapy for acute uncomplicated cystitis due to its effectiveness and low resistance rates among common uropathogens. The drug achieves high concentrations in the urine, making it particularly effective for UTIs. Clinical studies report cure rates ranging from 79% to 92%, with bacterial eradication rates between 80% and 92% .

2. Prophylaxis Against Recurrent UTIs

Nitrofurantoin is also used as a prophylactic agent for individuals prone to recurrent UTIs. Long-term daily administration has shown effectiveness comparable to other antibiotics, with a significant reduction in UTI risk . However, it is associated with a higher risk of gastrointestinal side effects compared to alternatives .

Pharmacokinetics

- Absorption : Nitrofurantoin has a bioavailability of approximately 38% to 44%. Food intake can enhance its absorption and prolong therapeutic levels in the urine .

- Half-Life : The half-life varies but is generally short, necessitating multiple daily doses for effective treatment.

Case Studies

1. Peripheral Nerve Toxicity

A study documented two cases of non-length-dependent small-fiber neuropathy attributed to nitrofurantoin use. One patient developed symptoms after two years of prophylactic treatment, while another experienced severe dysesthesias following a short course for UTI treatment. Both cases highlighted the potential for persistent neurological symptoms even after discontinuation of the drug .

2. Acute Lung Injury

A rare case of nitrofurantoin-induced acute lung injury was reported in a female patient who developed respiratory distress after starting the medication. Symptoms included fever, dyspnea, and eosinophilia, leading to hospitalization. The diagnosis was confirmed after ruling out other causes, emphasizing the need for vigilance regarding respiratory side effects associated with nitrofurantoin use .

Efficacy Comparison

The following table summarizes the efficacy of nitrofurantoin compared to other antibiotics used for UTIs:

| Antibiotic | Cure Rate (%) | Bacterial Eradication Rate (%) | Notes |

|---|---|---|---|

| Nitrofurantoin | 79 - 92 | 80 - 92 | First-line for uncomplicated UTIs |

| Trimethoprim/Sulfamethoxazole | Varies | Varies | Increasing resistance noted |

| Fosfomycin | Comparable | Comparable | Single-dose efficacy |

Mechanism of Action

Nitrofurantoin exerts its effects by being reduced by bacterial nitroreductases to electrophilic intermediates. These intermediates then inhibit several bacterial processes, including:

Inhibition of DNA, RNA, and protein synthesis: The intermediates interfere with the synthesis of these essential macromolecules.

Disruption of the citric acid cycle: The intermediates inhibit key enzymes in the citric acid cycle, disrupting bacterial energy metabolism

Comparison with Similar Compounds

Antimicrobial Efficacy

Nitrofurantoin (sodium) demonstrates comparable or superior microbiological efficacy to other first-line UTI antibiotics, such as trimethoprim-sulfamethoxazole (TMP-SMX) and ciprofloxacin, particularly against E. coli (Table 1). However, its efficacy diminishes in infections caused by Proteus spp. or Klebsiella spp., which possess inherent resistance due to reduced nitroreductase activity .

Table 1: MIC Values of Nitrofurantoin (Sodium) vs. Comparator Antibiotics

| Pathogen | Nitrofurantoin MIC (µg/mL) | TMP-SMX MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |

|---|---|---|---|

| E. coli ATCC 25922 | ≤16 | ≤2 | ≤0.25 |

| E. coli (clinical) | 8–32 | 4–>32 | 0.5–>4 |

| S. saprophyticus | ≤8 | ≤0.5 | ≤0.12 |

Physicochemical Properties

Nitrofurantoin’s sodium salt and hydrates display distinct stability and solubility profiles (Table 2). The monohydrate form, an isolated-site hydrate, demonstrates superior thermal stability (decomposition at 220°C) compared to the tetrahydrate (dehydration at 60°C) . In contrast, cocrystals with 4-hydroxybenzoic acid or trimethoprim improve dissolution rates by 40–60%, addressing limitations of poor bioavailability in acidic urine .

Table 2: Physicochemical Properties of Nitrofurantoin Solid Forms

Pharmacokinetics and Metabolism

Nitrofurantoin (sodium) undergoes rapid absorption in the small intestine, with 30–40% excreted unchanged in urine . Its reductive metabolism in the colon produces 1-[[(3-cyano-1-oxopropyl)-methylene]amino]-2,4-imidazolidinedione, a major metabolite, while oxidative bioactivation by cytochrome P450 3A5/2A6 generates reactive intermediates linked to hepatotoxicity .

Q & A

Basic Research Questions

Q. What are the critical physicochemical properties of nitrofurantoin sodium that influence its experimental design in pharmacological studies?

Nitrofurantoin sodium's solubility profile (e.g., 47 mg/mL in DMSO at 25°C, insolubility in water/ethanol) directly impacts formulation stability and bioavailability. Researchers must account for its hygroscopic nature and degradation susceptibility in aqueous environments. Methodologically, dissolution protocols (e.g., USP Test 2/3 with pH-adjusted media) are essential for mimicking physiological conditions . Pre-formulation studies should prioritize solubility enhancement strategies, such as co-solvent systems or pH adjustment, to maintain therapeutic efficacy .

Q. How do variations in nitrofurantoin’s crystalline forms (anhydrate vs. monohydrate) affect dissolution kinetics and experimental reproducibility?

The monohydrate form exhibits slower dissolution rates compared to the anhydrous form due to altered crystal lattice energy. Researchers must standardize crystalline forms in dissolution studies using validated USP methods (e.g., acid-to-buffer media transitions in Test 2) to ensure consistency. Analytical techniques like HPLC (λ = 375 nm) or polarography are recommended for quantifying dissolution profiles .

Q. What validated analytical methods are available for quantifying nitrofurantoin sodium in biological matrices?

High-performance liquid chromatography (HPLC) with UV detection is widely used for plasma/urine analysis, offering sensitivity at low µg/mL ranges. Polarographic and electrochemical methods are alternatives for detecting nitro-group reduction products. Method validation should include recovery studies in spiked biological samples to address matrix interference .

Advanced Research Questions

Q. How can computational approaches predict nitrofurantoin cocrystal formation, and what experimental validation is required?

Ab initio molecular dynamics simulations can screen coformers (e.g., amino acids, carboxylic acids) by calculating intermolecular interaction energies. Successful cocrystal prediction (e.g., 89/145 coformers validated experimentally) requires cross-verification via X-ray diffraction and dissolution testing. Researchers must optimize stoichiometric ratios and assess stability under accelerated storage conditions .

Q. What methodological considerations resolve contradictions in nitrofurantoin’s efficacy data across in vitro and in vivo models?

Discrepancies often arise from differences in bacterial metabolism (e.g., nitrofuran reductase activity) and host pharmacokinetics. To address this, use standardized bacterial strains (e.g., E. coli ATCC 25922) in MIC assays and validate in vivo models (e.g., ICR mice) with controlled dosing (20–100 mg/kg oral). Pharmacokinetic studies should measure urinary excretion rates to correlate with therapeutic outcomes .

Q. How do USP dissolution protocol updates (e.g., Test 3 addition) impact bioequivalence assessments for nitrofurantoin formulations?

The 2006 USP revision introduced Test 3 to accommodate FDA-approved products, requiring dual-stage dissolution (acid → pH 7.5 buffer). Researchers must compare dissolution profiles (f2 similarity factor) across protocols and correlate with in vivo absorption data. Analytical parameters (e.g., RSD ≤2% for UV detection) ensure reproducibility in bioequivalence studies .

Q. What experimental strategies mitigate nitrofurantoin’s oxidative toxicity in pulmonary cell lines?

In vitro models (e.g., HeLa cells treated with 5–40 µM nitrofurantoin) require antioxidant pre-treatment (e.g., N-acetylcysteine) to neutralize reactive oxygen species. Researchers should integrate transcriptomic analysis (e.g., Nrf2 pathway activation) and cytotoxicity assays (MTT/LDH) to quantify oxidative damage and validate protective interventions .

Q. Methodological Resources

- Dissolution Testing : Follow USP guidelines for media preparation (0.01 N HCl → pH 7.5 buffer) and UV calibration .

- Cocrystal Screening : Use Cambridge Structural Database (CSD) references and DFT calculations for coformer selection .

- Toxicity Assays : Standardize cell culture conditions (e.g., 24-hour exposure, serum-free media) to minimize variability .

Properties

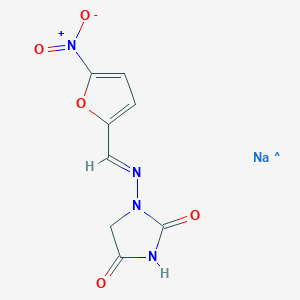

Molecular Formula |

C8H6N4NaO5 |

|---|---|

Molecular Weight |

261.15 g/mol |

InChI |

InChI=1S/C8H6N4O5.Na/c13-6-4-11(8(14)10-6)9-3-5-1-2-7(17-5)12(15)16;/h1-3H,4H2,(H,10,13,14);/b9-3+; |

InChI Key |

IGEOXMZNNDNZOY-JSGFVSQVSA-N |

Isomeric SMILES |

C1C(=O)NC(=O)N1/N=C/C2=CC=C(O2)[N+](=O)[O-].[Na] |

Canonical SMILES |

C1C(=O)NC(=O)N1N=CC2=CC=C(O2)[N+](=O)[O-].[Na] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.